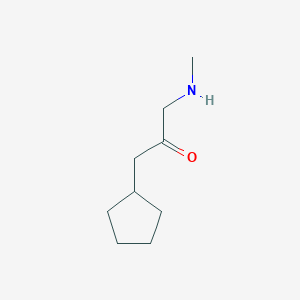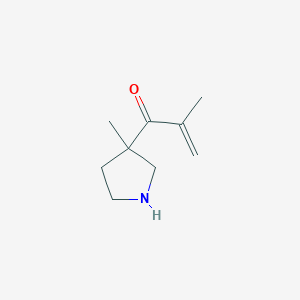
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is often used in research settings and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of 3-methylpyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification methods to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the halogenated reagent used.
Scientific Research Applications
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: A similar compound used in proteomics research.
Propargylamines: A class of compounds with various pharmaceutical and biological properties.
Uniqueness
2-Methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-(3-methylpyrrolidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(3)4-5-10-6-9/h10H,1,4-6H2,2-3H3 |
InChI Key |
OGWFFOFKGDSUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


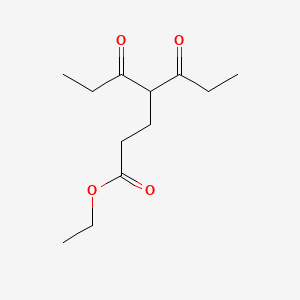
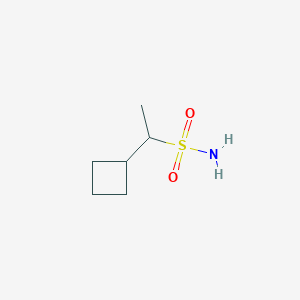
![1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol](/img/structure/B15252906.png)
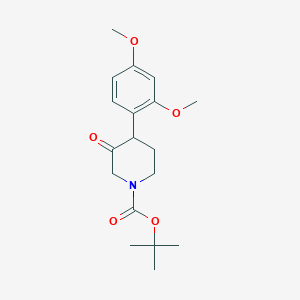
![[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)
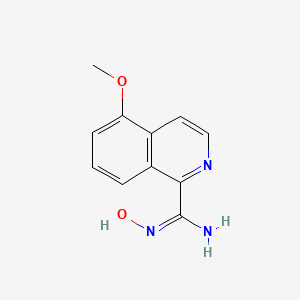
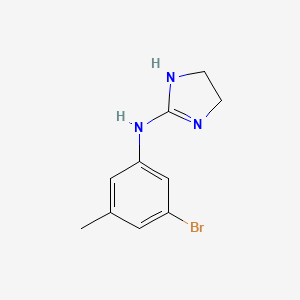

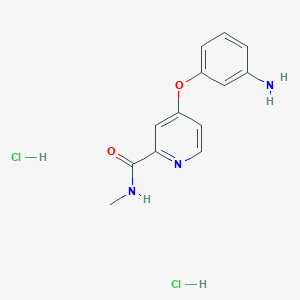
![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
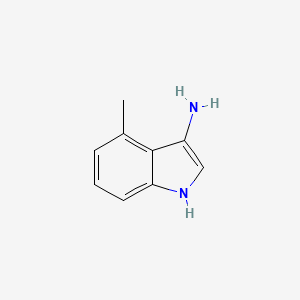

![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
